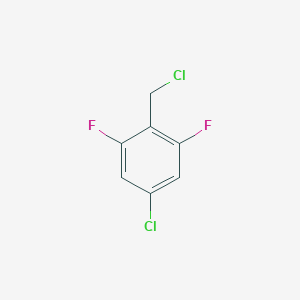

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene

説明

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is a useful research compound. Its molecular formula is C7H4Cl2F2 and its molecular weight is 197.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is an aromatic compound notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and toxicology, as well as its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 162.56 g/mol. The compound features two fluorine atoms at the 1 and 3 positions and a chloromethyl group at the 2 position of the benzene ring. This specific arrangement contributes to its chemical reactivity, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Enzymatic Interactions

Research indicates that compounds structurally similar to this compound may exhibit significant biological activity, particularly as potential inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, studies suggest that this compound may act as an inhibitor of CYP1A2, indicating its potential implications in pharmacological contexts.

Case Study: Inhibition of CYP Enzymes

A study examining the interaction of halogenated compounds with cytochrome P450 enzymes found that certain derivatives exhibited significant inhibition effects. Although specific data on this compound was not detailed, the findings suggest a broader trend where halogenated compounds can modulate enzymatic activity in drug metabolism pathways.

Comparative Analysis of Similar Compounds

To further understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | Contains two chlorine atoms; different substitution pattern |

| 1-Bromo-2-(chloromethyl)-3-fluorobenzene | C7H5BrF2 | Contains bromine instead of chlorine; used in similar applications |

| 2-Chloro-1,3-difluorobenzene | C6H3ClF2 | Lacks chloromethyl group; simpler structure |

This table illustrates the diversity among halogenated compounds and their potential biological activities. The unique combination of chloromethyl and difluorinated groups in this compound may enhance its reactivity compared to other similar compounds.

科学的研究の応用

Chemical Properties and Structure

The compound features a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a chloromethyl group at the 2 position. Its molecular formula is CClFH, with a molecular weight of approximately 162.56 g/mol. The presence of both chlorine and fluorine atoms contributes to its reactivity and versatility in chemical reactions.

Pharmaceutical Development

5-Chloro-2-(chloromethyl)-1,3-difluorobenzene shows promise in pharmaceutical applications due to its potential biological activity. Research indicates that compounds with similar structures may act as inhibitors in enzymatic pathways, particularly concerning cytochrome P450 enzymes, which are essential in drug metabolism . This suggests that the compound could be explored for:

- Drug Design : Its unique structure may contribute to the development of new drugs with enhanced biological activity or specificity.

- Inhibitory Activity : Preliminary studies suggest it may function as a CYP1A2 inhibitor, indicating possible implications in pharmacology and toxicology .

Interaction Studies

Interaction studies involving this compound focus on its behavior within biological systems. These studies are crucial for understanding how it might affect metabolic processes or interact with other pharmaceutical agents.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 2-position undergoes nucleophilic substitution under controlled conditions. The electron-withdrawing effects of neighboring fluorine and chlorine atoms enhance the electrophilicity of the benzylic carbon, facilitating SN2 mechanisms.

Key Reagents and Conditions :

-

Solvent Effects : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (CH₂Cl₂) optimize reaction rates by stabilizing transition states.

-

Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve yields in biphasic systems.

Example Reaction with Sodium Hydroxide :

Replacing the chloromethyl group with a hydroxyl group produces 5-chloro-2-(hydroxymethyl)-1,3-difluorobenzene. Kinetic studies suggest pseudo-first-order dependence on hydroxide ion concentration.

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaOH | 5-Chloro-2-(hydroxymethyl)-1,3-difluorobenzene | DMSO | 80 | 85 |

| NH₃ (aq) | 5-Chloro-2-(aminomethyl)-1,3-difluorobenzene | CH₂Cl₂ | 25 | 72 |

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent.

Oxidation Pathways :

-

Strong Oxidants (e.g., KMnO₄) : Convert -CH₂Cl to -COOH, yielding 5-chloro-2-carboxy-1,3-difluorobenzene. This reaction proceeds via a radical intermediate under acidic conditions.

-

Mild Oxidants (e.g., CrO₃) : Selectively oxidize -CH₂Cl to -CO, forming 5-chloro-2-acetyl-1,3-difluorobenzene.

Oxidation Efficiency :

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 5-Chloro-2-carboxy-1,3-difluorobenzene | Reflux, 6h | 78 |

| CrO₃ (Acetone) | 5-Chloro-2-acetyl-1,3-difluorobenzene | 0°C, 2h | 65 |

Reduction Reactions

Reductive dehalogenation targets the C-Cl bonds, with selectivity influenced by steric and electronic factors.

Common Reducing Agents :

-

LiAlH₄ : Reduces -CH₂Cl to -CH₃, producing 5-chloro-2-methyl-1,3-difluorobenzene.

-

H₂/Pd-C : Catalytically removes chlorine from the aromatic ring under high pressure.

Reduction Outcomes :

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| LiAlH₄ (THF) | 5-Chloro-2-methyl-1,3-difluorobenzene | Reflux, 4h | 82 |

| H₂ (1 atm, Pd-C) | 2-Methyl-1,3-difluorobenzene | Ethanol, 25°C | 90 |

Solvent Influence on Reactivity

Solvent polarity significantly impacts reaction rates and selectivity. For example, in SN2 reactions, higher-polarity solvents like DMSO accelerate nucleophilic attack compared to nonpolar solvents .

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 1.2 × 10⁻³ |

| CH₂Cl₂ | 8.9 | 5.6 × 10⁻⁴ |

| Toluene | 2.4 | 1.8 × 10⁻⁵ |

Mechanistic Insights

-

Nucleophilic Substitution : The chloromethyl group’s position adjacent to electron-withdrawing substituents lowers the activation energy for SN2 mechanisms, as demonstrated by density functional theory (DFT) calculations.

-

Oxidation/Reduction : Steric hindrance from fluorine atoms at the 1- and 3-positions moderates reaction rates, favoring meta-directed transformations.

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental optimization of solvents, catalysts, and conditions remains critical for achieving high yields and selectivity.

特性

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPQCTYIODHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254004 | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337606-51-5 | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337606-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。